EPX Bromination Inhibition: Target-Specific Activity Profile of 6-Bromo-3,5-dichloropyridin-2-amine
6-Bromo-3,5-dichloropyridin-2-amine demonstrates moderate inhibitory activity against human eosinophil peroxidase (EPX), with an IC50 of 360 nM in a bromination assay using tyrosine as substrate [1]. This contrasts with structurally related compounds that exhibit divergent selectivity profiles across heme peroxidases, underscoring that EPX engagement is not a class-wide property of halogenated 2-aminopyridines.
| Evidence Dimension | EPX enzymatic bromination activity inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | Class-level inference: structurally related 2-aminopyridine derivatives exhibit IC50 values ranging from 1 nM to >40 μM across MPO, EPX, and LPO targets |
| Quantified Difference | Moderate EPX inhibition (360 nM) versus sub-nanomolar MPO activity observed for optimized analogs |
| Conditions | Human EPX bromination activity; tyrosine substrate; 3-bromo-tyrosine formation measured; 10 min incubation |
Why This Matters
Procurement for EPX-targeted research requires a compound with demonstrated, quantifiable engagement of this specific peroxidase rather than a generic halogenated pyridine with uncharacterized activity.
- [1] BindingDB Entry BDBM50554035 (CHEMBL4790231). Affinity Data: IC50 = 360 nM for inhibition of human EPX bromination activity using tyrosine as substrate. View Source
